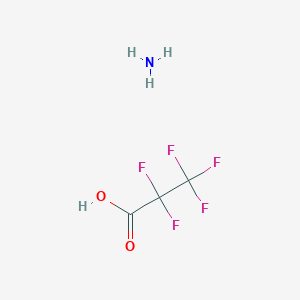
Azane;2,2,3,3,3-pentafluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium pentafluoropropionate is a chemical compound with the molecular formula C3H4F5NO2. It is also known by its IUPAC name, ammonium 2,2,3,3,3-pentafluoropropanoate. This compound is characterized by the presence of five fluorine atoms attached to a three-carbon chain, making it a perfluorinated carboxylate. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonium pentafluoropropionate typically involves the reaction of pentafluoropropionic acid with ammonia. The reaction is straightforward and can be represented as follows:
C3HF5O2+NH3→C3H4F5NO2
This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of ammonium pentafluoropropionate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Ammonium pentafluoropropionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding perfluorinated carboxylates.
Reduction: Under specific conditions, it can be reduced to form less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields perfluorinated carboxylates, while reduction can produce partially fluorinated compounds .
Scientific Research Applications
Ammonium pentafluoropropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It is employed in studies involving fluorinated biomolecules and their interactions.
Medicine: Research into its potential use in drug development and delivery systems is ongoing.
Industry: It is used in the production of fluorinated polymers and surfactants
Mechanism of Action
The mechanism of action of ammonium pentafluoropropionate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a range of chemical reactions. The exact pathways and targets depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Ammonium trifluoroacetate: Similar in structure but with fewer fluorine atoms.
Ammonium perfluorobutyrate: Contains a longer carbon chain with more fluorine atoms.
Ammonium perfluorooctanoate: Known for its use in the production of fluoropolymers
Uniqueness: Ammonium pentafluoropropionate is unique due to its specific balance of fluorine atoms and carbon chain length, which imparts distinct chemical properties. Its reactivity and stability make it particularly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C3H4F5NO2 |
|---|---|
Molecular Weight |
181.06 g/mol |
IUPAC Name |
azane;2,2,3,3,3-pentafluoropropanoic acid |
InChI |
InChI=1S/C3HF5O2.H3N/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);1H3 |
InChI Key |
NBNLXUGHUHZAPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



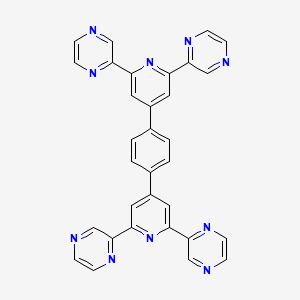
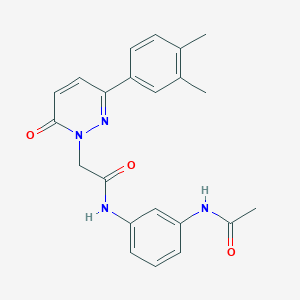

![4-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14880127.png)

![10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14880133.png)
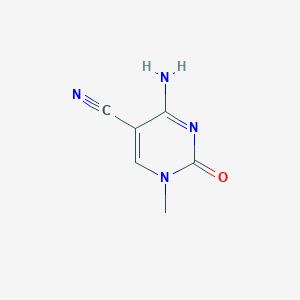
![6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14880141.png)

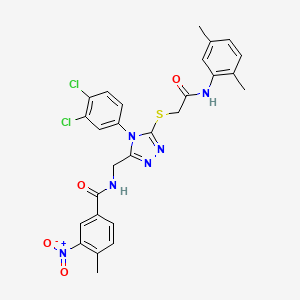
![1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine](/img/structure/B14880160.png)
![Ethyl 4-({7-[(dimethylamino)methyl]-6-hydroxy-1,2-benzoxazol-3-yl}methoxy)benzoate](/img/structure/B14880177.png)
![2-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880178.png)
